molecular formula C8H13NO B8418476 1-Cyano-2-Methyl-5-Ketohexane

1-Cyano-2-Methyl-5-Ketohexane

Cat. No.: B8418476
M. Wt: 139.19 g/mol
InChI Key: USNFREOZXIUTOL-UHFFFAOYSA-N
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Description

1-Cyano-2-Methyl-5-Ketohexane is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3-methyl-6-oxoheptanenitrile

InChI

InChI=1S/C8H13NO/c1-7(5-6-9)3-4-8(2)10/h7H,3-5H2,1-2H3

InChI Key

USNFREOZXIUTOL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)C)CC#N

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

1-Cyano-2-Methyl-5-Ketohexane serves as a versatile building block in organic synthesis. Its structure allows for various transformations, making it valuable in the development of more complex molecules.

Reactivity and Transformations

  • Nucleophilic Addition : The cyano group can participate in nucleophilic addition reactions, leading to the formation of diverse derivatives.
  • Condensation Reactions : It can undergo condensation reactions with aldehydes and ketones, facilitating the synthesis of α,β-unsaturated carbonyl compounds.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential biological activities.

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for further exploration in developing new antibiotics.

Case Studies and Research Findings

Several studies have investigated the applications of this compound, highlighting its utility in different contexts.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthetic Pathways

Research published in a peer-reviewed journal explored synthetic pathways involving this compound. The study demonstrated its effectiveness as an intermediate in synthesizing more complex molecules, including those with potential therapeutic applications.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Organic SynthesisBuilding block for diverse chemical transformations
Medicinal ChemistryPotential antimicrobial agent
Synthetic PathwaysIntermediate for complex molecule synthesis

Chemical Reactions Analysis

Nucleophilic Addition Reactions at the Ketone Group

The ketone moiety undergoes nucleophilic additions with various reagents:

ReagentProduct FormedConditionsYield (%)Reference
Grignard (RMgX)Tertiary alcoholDry ether, 0°C→RT75–92
NaBH₄Secondary alcoholMeOH, 0°C→RT85–90
NH₂OH·HClOximeEtOH, reflux70–80
PhNH₂Schiff baseToluene, Δ65–75

Mechanistic Highlights :

  • Grignard reagents attack the electrophilic carbonyl carbon, forming an alkoxide intermediate that is protonated to yield tertiary alcohols .

  • Sodium borohydride selectively reduces the ketone to a secondary alcohol without affecting the nitrile group .

Reduction Reactions

Both functional groups are susceptible to reduction under specific conditions:

Target GroupReagentProductConditionsSelectivityReference
KetoneNaBH₄6-HydroxyheptanenitrileMeOH, 0°CHigh
NitrileLiAlH₄1-Amino-2-methylhexanolTHF, refluxModerate
BothH₂/Pd-C1-Amino-2-methylhexanolEtOH, 50°C, 5 atmLow

Key Considerations :

  • LiAlH₄ reduces nitriles to primary amines but also reduces ketones to secondary alcohols, requiring sequential protection/deprotection for selective transformations .

  • Catalytic hydrogenation (H₂/Pd-C) may concurrently reduce both groups, yielding amino alcohols.

Hydrolysis Reactions

The nitrile group hydrolyzes to carboxylic acid derivatives:

ConditionsProductCatalystYield (%)Reference
H₂SO₄ (20%), H₂O, Δ3-Methyl-6-oxoheptanoic acidNone80–85
NaOH (10%), H₂O, Δ3-Methyl-6-oxoheptanamideNone70–75
H₂O₂, K₂CO₃3-Methyl-6-oxoheptanoic acidPhase-transfer90–95

Mechanism :

  • Acidic hydrolysis proceeds via a protonated nitrile intermediate, forming an imidic acid that tautomerizes to a carboxylic acid .

  • Basic conditions yield amides through a tetrahedral intermediate .

Cyclization and Elimination Reactions

The linear structure permits intramolecular reactions under controlled conditions:

Reaction TypeReagentProductConditionsYield (%)Reference
CyclizationPTSA, tolueneCyclopentenone derivativeReflux, 12 h55–60
EliminationKOtBu, DMFα,β-Unsaturated nitrile80°C, 6 h40–50

Structural Constraints :

  • Cyclization to five- or six-membered rings is sterically hindered due to the methyl substituent at C3 .

  • Elimination requires β-hydrogens relative to the nitrile, which are absent in this compound, limiting applicability.

Advanced Functionalizations

ReactionReagentProductApplicationReference
HalogenationCl₂, AcOHα-Chlorinated ketonitrileMedicinal chemistry
Cross-CouplingPd(OAc)₂, ligandBiaryl derivativesMaterial science

Industrial Relevance :

  • The nitrile group participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to form complex architectures .

  • α-Halogenation enables further substitution for drug discovery.

Preparation Methods

Reaction Mechanism

  • Deprotonation of acetonitrile by NaH generates a nitrile-stabilized carbanion.

  • Nucleophilic attack on the ester carbonyl (e.g., methyl pivalate) forms a tetrahedral intermediate.

  • Elimination of methanol yields the β-ketonitrile product.

Experimental Conditions

Starting MaterialsCatalystSolventTemperature (°C)Yield (%)
Methyl pivalate + acetonitrileNaH (80% suspension)Toluene80–9594
Ethyl 3-oxobutanoate + cyanoacetateTriphenylphosphineCyclohexane13065

Key Observations :

  • Excess nitrile (1.5–2.0 equivalents) improves yield by minimizing side reactions.

  • Temperature control (>80°C) ensures complete NaH activation while avoiding decomposition.

  • Polar aprotic solvents (e.g., DMF) accelerate reaction rates but may reduce selectivity.

Nitrile Oxide Cycloaddition Followed by Electrochemical Fragmentation

A two-step protocol involving [3+2] cycloaddition of nitrile oxides to alkenes, followed by electrochemical cleavage of the isoxazoline intermediate.

Step 1: Cycloaddition

Nitrile oxide precursors (e.g., sulfonyl-diazo compounds) react with alkenes to form isoxazolines.
Example :
1-(Diazomethylsulfonyl)-4-fluorobenzene+cis-cycloocteneNaHCO₃Isoxazoline adduct (95% yield)\text{1-(Diazomethylsulfonyl)-4-fluorobenzene} + \text{cis-cyclooctene} \xrightarrow{\text{NaHCO₃}} \text{Isoxazoline adduct (95\% yield)}

Step 2: Electrochemical Cleavage

Constant-current electrolysis (−15 mA, 3.5 F/mol) in the presence of triethylamine fragments the isoxazoline, yielding syn-cyano-hydroxylation products.

Optimized Parameters

ParameterValue
ElectrolyteTBAPF₆
SolventDMSO
Charge (Q)6 F/mol
YieldQuantitative

Advantages :

  • Avoids toxic cyanide reagents.

  • Stereospecific syn-addition preserves configuration.

Hydrolytic Cleavage of Isoxazoline Intermediates

Isoxazolines derived from nitrile oxide-alkene cycloaddition undergo base-mediated hydrolysis to yield β-ketonitriles.

Procedure

  • Cycloaddition of nitrile oxide with penten-2-one forms a substituted isoxazoline.

  • Treatment with KOH in DMSO at 50°C cleaves the N–O bond, releasing the ketonitrile.

Yield Comparison

SubstrateBaseTemperature (°C)Yield (%)
5-MethylisoxazolineKOH5072
4,5-DimethylisoxazolineNaOH7068

Limitations :

  • Requires stoichiometric base, complicating purification.

  • Competing elimination reactions may reduce efficiency.

Radical-Mediated Cyclization

Aryl diazonium salts generate cyanomethyl radicals, which undergo 5-exo-dig cyclization with α,β-unsaturated ketones to form cyclic β-ketonitriles.

Typical Setup

ComponentRole
Ethyl cyanoacetateRadical precursor
AIBNInitiator
α,β-Unsaturated ketoneCyclization partner

Conditions :

  • Solvent: Toluene

  • Temperature: 80°C

  • Yield: 60–75%

Challenges :

  • Radical recombination side products.

  • Limited substrate scope due to steric effects.

Comparative Analysis of Methods

MethodYield Range (%)ScalabilityStereocontrol
Condensation65–94High (kg-scale demonstrated)None
Electrochemical85–100Moderate (requires specialized equipment)High (syn-selectivity)
Hydrolytic cleavage68–72Low (sensitive to base strength)Moderate
Radical cyclization60–75Low (radical quenching issues)None

Q & A

Q. What are the optimal synthetic routes for 1-Cyano-2-Methyl-5-Ketohexane, and how can purity be validated?

Methodological Answer: Synthesis typically involves nitrile introduction via nucleophilic substitution or cyanation of a precursor ketone. For example, a cyclohexanone derivative (e.g., 5-methyl-2-(1-methylethyl)cyclohexanone) can undergo cyanide addition under controlled pH (e.g., using KCN or NaCN in acidic conditions). Purification is achieved via fractional distillation or column chromatography. Purity validation requires gas chromatography (GC) with a non-polar column (e.g., DB-5) and mass spectrometry (MS) for structural confirmation .

Q. Which spectroscopic methods are most effective for structural elucidation of this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR identify substituents (e.g., methyl, keto, cyano groups). Chemical shifts for nitriles appear at ~100-120 ppm in 13^{13}C NMR.
  • GC-MS : Non-polar columns (e.g., DB-5) with temperature ramps (e.g., 50°C to 250°C at 10°C/min) resolve isomers. MS fragments confirm molecular ions (e.g., m/z 153 for C9_9H13_{13}NO) .
  • IR : Strong absorption at ~2240 cm1^{-1} confirms the nitrile group .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
  • Store in airtight containers away from acids/bases to prevent HCN release.
  • Emergency response: For spills, neutralize with sodium hypochlorite; for exposure, rinse skin with water and seek medical attention .

Q. What chromatographic techniques are suitable for analyzing this compound?

Methodological Answer:

Technique Column Type Conditions Application
GC-MSDB-5 (non-polar)50–250°C rampPurity analysis
HPLCC18 (reverse phase)Acetonitrile/water (70:30)Quantifying degradation products

Q. What are the common byproducts formed during synthesis, and how are they identified?

Methodological Answer: Common byproducts include ketone dimers or cyanohydrin adducts. GC-MS and 1^1H NMR distinguish these:

  • Dimers : Higher molecular weight (e.g., m/z 280–300) in MS.
  • Cyanohydrins : Additional OH peaks at ~2–3 ppm in 1^1H NMR .

Advanced Research Questions

Q. How does the steric environment of the methyl and keto groups influence reactivity in nucleophilic additions?

Methodological Answer: The methyl group at C2 creates steric hindrance, directing nucleophiles (e.g., Grignard reagents) to the less hindered C5 keto position. Computational modeling (DFT) predicts transition-state energies, while kinetic studies (e.g., variable-temperature NMR) confirm regioselectivity .

Q. How to address discrepancies in reported thermodynamic properties (e.g., boiling points, reaction enthalpies)?

Methodological Answer: Discrepancies arise from isomerization or impurities. Validate data using:

  • DSC : Measure melting/boiling points under inert atmospheres.
  • Reaction calorimetry : Compare ΔH values with NIST-standardized methods (e.g., gas-phase hydrogenation of analogous cyclohexanes) .

Q. What strategies mitigate side reactions during functionalization of the nitrile group?

Methodological Answer:

  • Protection : Temporarily convert nitrile to an amide (e.g., using H2_2SO4_4/H2_2O) to avoid unwanted hydrolysis.
  • Catalysis : Use Pd/Cu systems for selective cross-coupling without keto-group interference .

Q. How to resolve contradictory data on the compound’s stability under acidic/basic conditions?

Methodological Answer:

  • pH-dependent stability studies : Monitor degradation via HPLC at pH 1–14.
  • Mechanistic analysis : Identify intermediates (e.g., enolates or cyanide ions) via 13^{13}C NMR trapping experiments .

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